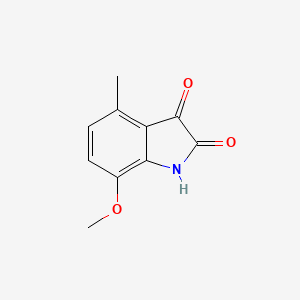

7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

7-methoxy-4-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-5-3-4-6(14-2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZDNNJCFOKWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Analysis Framework: 7-Methoxy-4-methyl-1H-indole-2,3-dione

The following technical guide details the structural analysis framework for 7-methoxy-4-methyl-1H-indole-2,3-dione (7-methoxy-4-methylisatin). This document is structured to serve as a validation protocol for researchers synthesizing or characterizing this specific privileged scaffold.

Executive Summary: The Isatin Scaffold

The target molecule, 7-methoxy-4-methyl-1H-indole-2,3-dione , represents a multi-substituted isatin derivative. Isatins (1H-indole-2,3-diones) are "privileged scaffolds" in drug discovery due to their versatility as precursors for spiro-oxindoles, Schiff bases, and kinase inhibitors.

The simultaneous presence of a 4-methyl group and a 7-methoxy group creates a unique electronic and steric environment. The 4-methyl substituent introduces steric bulk proximal to the C3-carbonyl (critical for condensation reactions), while the 7-methoxy group significantly alters the electron density of the aromatic ring and the acidity of the N-H proton. This guide provides a self-validating analytical workflow to confirm regio-isomerism and purity.

Molecular Architecture & Electronic Environment

Before interpreting spectra, we must establish the theoretical expectations for this specific regioisomer.

Substituent Effects

-

4-Methyl Group (Steric/Electronic): Located at the peri-position relative to the C3 carbonyl. This exerts a "buttressing effect," potentially twisting the C3-carbonyl slightly out of planarity or hindering nucleophilic attack at C3. Electronically, it is weakly donating (+I effect).

-

7-Methoxy Group (Electronic): Located ortho to the N-H functionality. The oxygen lone pairs donate electron density into the ring (+M effect), significantly shielding the C6 proton. It also acts as a hydrogen bond acceptor, potentially engaging in intramolecular H-bonding with the N-H, although the geometry (5-membered ring restriction) makes intermolecular bonding more likely.

Connectivity Logic (Regio-Validation)

The critical challenge in synthesizing substituted isatins is ensuring the substituents are at the 4 and 7 positions, rather than 5 or 6.

-

The "Signature" Pattern: With substituents at 4 and 7, only two aromatic protons remain: H5 and H6 .

-

Coupling: H5 and H6 are vicinal (ortho to each other). We expect two doublets with a coupling constant (

) of ~8.0–8.5 Hz. -

Differentiation: If the substituents were at 4 and 6, the protons would be meta (H5, H7), resulting in a small coupling constant (~1–2 Hz). This splitting pattern is the primary "Go/No-Go" decision point in NMR analysis.

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR)

Standard Solvent: DMSO-d₆ (preferred for solubility and N-H visibility).

H NMR Prediction & Assignment

| Proton | Approx. Shift ( | Multiplicity | Structural Justification | |

| N-H (1) | 11.0 – 11.5 | Broad Singlet | - | Deshielded amide proton; broadened by quadrupole N and H-bonding. |

| H-6 | 6.6 – 6.9 | Doublet | ~8.5 | Ortho to 7-OMe (strong shielding). Upfield of H-5. |

| H-5 | 7.2 – 7.4 | Doublet | ~8.5 | Ortho to 4-Me (weak shielding). Downfield of H-6. |

| 7-OCH | 3.8 – 3.9 | Singlet | - | Characteristic methoxy region. |

| 4-CH | 2.3 – 2.5 | Singlet | - | Benzylic methyl group. |

Critical Validation Step (NOE): To definitively prove the 4-Me position (vs 5-Me or 6-Me), perform a 1D-NOESY or 2D-NOESY experiment.

-

Irradiate 4-Me (2.4 ppm): You must see an enhancement of H-5 .

-

Irradiate 7-OMe (3.9 ppm): You must see an enhancement of H-6 .

-

Absence of NOE between Me and aromatic protons suggests the Methyl might be at C5 (if H4/H6 are meta).

C NMR Key Signals

-

C=O (Ketone, C3): ~180–185 ppm (Most deshielded).

-

C=O (Amide, C2): ~158–162 ppm.

-

C-7 (C-OMe): ~145–150 ppm (Deshielded by Oxygen).

Vibrational Spectroscopy (FT-IR)

Isatins show a characteristic "dual carbonyl" fingerprint.

-

C3 Carbonyl (Ketone): 1720–1740 cm

. (Typically higher frequency).[1] -

C2 Carbonyl (Amide): 1680–1710 cm

. (Lower frequency due to resonance). -

N-H Stretch: 3180–3300 cm

(Broad band). -

Validation: The 7-OMe group is electron-donating. Compared to unsubstituted isatin, expect a slight red shift (lower wavenumber) of the C2 amide band due to increased electron density in the amide system.

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion: [M+H]

= 192.06 (Calculated for C -

Fragmentation Pattern (EI):

-

M

(191) -

[M - CO]

: Loss of the C3 carbonyl is the primary pathway (m/z ~163). -

[M - HCN]

: Subsequent loss of HCN from the indole ring is common in isatins.

-

Crystallographic & Conformational Analysis[2]

If single crystals are obtained (slow evaporation from EtOH/EtOAc), the packing is dominated by Hydrogen Bonding.

-

Dimerization: Like 7-methylisatin, this molecule likely forms centrosymmetric dimers via pairwise N-H···O=C(2) hydrogen bonds [1].

-

Pi-Stacking: The planar indole core facilitates strong

-

Visualization of Interactions

The following diagram illustrates the expected connectivity and critical NOE interactions for structural proof.

Caption: Predicted connectivity and Nuclear Overhauser Effect (NOE) correlations required to confirm the 4,7-substitution pattern.

Analytical Workflow (Step-by-Step)

This protocol ensures data integrity from crude product to validated reference standard.

Phase 1: Purity Assessment

-

TLC: Develop in Hexane:EtOAc (1:1). Isatins are typically orange/red solids. 7-OMe derivatives may fluoresce under UV (365 nm).

-

HPLC-MS: Run a gradient (5% to 95% ACN in Water + 0.1% Formic Acid).

-

Pass Criteria: Single peak >95% area integration. Mass [M+H] = 192.1.

-

Phase 2: Structural Confirmation

-

1H NMR (DMSO-d6):

-

Verify integration: 3H (Me), 3H (OMe), 1H (H5), 1H (H6), 1H (NH).

-

Check Splitting: Confirm H5/H6 appear as doublets (

Hz). If singlets are observed, you likely have the 4,6-isomer or 5,7-isomer.

-

-

13C NMR (APT/DEPT):

-

Confirm Carbon count (10 carbons total).

-

Verify two carbonyl peaks downfield (>150 ppm).

-

Phase 3: Solid State Characterization

-

Melting Point: Substituted isatins typically melt between 180–250°C. A sharp range (<2°C) indicates high crystalline purity.

-

X-Ray (Optional): If polymorphism is suspected (common in isatins), recrystallize from Ethanol and submit for SC-XRD.

Caption: Operational workflow for the isolation and structural validation of the target molecule.

References

-

ResearchGate. (2017). Crystal structure of 7-Methyl-1H-indole-2,3-dione. IUCrData. [Link]

-

NIST. (2023). 7-Methoxy-4-methylcoumarin Mass Spectrum (Analogous methyl/methoxy fragmentation). NIST Chemistry WebBook.[2] [Link]

-

PubChem. (2025).[3] 7-Methoxy-1H-indole-2,3-dione Compound Summary. National Library of Medicine. [Link]

-

ScienceDirect. (2002). Structural Characterization of Isatin Derivatives by NMR and X-Ray. Tetrahedron. [Link]

Sources

Synthesis of 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] First identified in 1841 as a product of indigo oxidation, the isatin core is a versatile scaffold found in numerous natural products and synthetic molecules with a wide spectrum of biological activities.[2] These activities include anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The unique chemical architecture of isatin, featuring a fused aromatic and aza-heterocyclic ring system with a vicinal dicarbonyl functionality, allows for diverse chemical modifications, making it a privileged structure in the design of novel therapeutic agents. This guide provides a detailed technical overview of the synthesis of a specific, substituted isatin, 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione, a compound of interest for further derivatization and biological screening.

Synthetic Strategy: The Sandmeyer Approach to 7-methoxy-4-methylisatin

Among the various methods for constructing the isatin core, the Sandmeyer isatin synthesis remains a robust and widely employed strategy, particularly for anilines bearing diverse substitution patterns.[1][3] This classical two-step procedure offers a reliable pathway to 7-methoxy-4-methylisatin, starting from the readily accessible precursor, 3-methoxy-6-methylaniline.

The choice of the Sandmeyer synthesis is predicated on its well-established mechanism and its tolerance for a range of functional groups on the aniline starting material. The reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which subsequently undergoes an acid-catalyzed intramolecular cyclization to yield the desired isatin.

Reaction Mechanism: A Stepwise Perspective

The Sandmeyer synthesis of 7-methoxy-4-methylisatin can be dissected into two key stages:

-

Formation of N-(3-methoxy-6-methylphenyl)-2-(hydroxyimino)acetamide: This initial step involves the reaction of 3-methoxy-6-methylaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. The reaction is believed to proceed through the formation of a reactive chloral-derived electrophile that is attacked by the aniline. Subsequent condensation with hydroxylamine affords the isonitrosoacetanilide intermediate.

-

Acid-Catalyzed Cyclization to 7-methoxy-4-methylisatin: The isolated isonitrosoacetanilide is then treated with a strong acid, such as concentrated sulfuric acid. This promotes an intramolecular electrophilic aromatic substitution, where the nitrogen of the oxime attacks the electron-rich aromatic ring at the position ortho to the amino group. Subsequent dehydration and tautomerization lead to the formation of the final 1H-indole-2,3-dione ring system.

Caption: The two-step mechanism of the Sandmeyer isatin synthesis.

Experimental Protocol: A Practical Guide

This section provides a detailed, step-by-step procedure for the synthesis of this compound based on the Sandmeyer methodology.

Part 1: Synthesis of N-(3-methoxy-6-methylphenyl)-2-(hydroxyimino)acetamide

Materials and Reagents:

-

3-methoxy-6-methylaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate, anhydrous

-

Hydrochloric acid, concentrated

-

Deionized water

-

Ethanol

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium sulfate (100 g) in deionized water (500 mL).

-

Add chloral hydrate (0.12 mol, 19.8 g) to the sodium sulfate solution and stir until dissolved.

-

In a separate beaker, prepare a solution of 3-methoxy-6-methylaniline (0.1 mol, 13.7 g) in deionized water (100 mL) and concentrated hydrochloric acid (0.1 mol, 8.3 mL).

-

Add the aniline hydrochloride solution to the reaction flask.

-

In another beaker, dissolve hydroxylamine hydrochloride (0.22 mol, 15.3 g) in deionized water (100 mL).

-

Gently heat the reaction mixture in the flask to approximately 40 °C.

-

Add the hydroxylamine hydrochloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 40-50 °C.

-

After the addition is complete, heat the mixture to a gentle reflux for 15-20 minutes.

-

Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and air-dry. The product can be further purified by recrystallization from aqueous ethanol.

Part 2:

Materials and Reagents:

-

N-(3-methoxy-6-methylphenyl)-2-(hydroxyimino)acetamide (from Part 1)

-

Sulfuric acid, concentrated

-

Crushed ice

-

Deionized water

-

Sodium carbonate solution, 10% (w/v)

Procedure:

-

In a 500 mL beaker, carefully add concentrated sulfuric acid (100 mL).

-

Cool the sulfuric acid to below 10 °C in an ice-salt bath.

-

Slowly add the dry N-(3-methoxy-6-methylphenyl)-2-(hydroxyimino)acetamide (0.08 mol) in small portions to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 15 °C.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Slowly heat the mixture to 70-80 °C and maintain this temperature for 30 minutes.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (500 g) with stirring.

-

The crude 7-methoxy-4-methylisatin will precipitate as a reddish-orange solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

To purify, suspend the crude product in a 10% aqueous solution of sodium carbonate to dissolve the isatin. Filter to remove any insoluble impurities.

-

Re-precipitate the isatin by the slow addition of hydrochloric acid until the solution is acidic.

-

Collect the purified 7-methoxy-4-methylisatin by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60 °C.

Sources

Spectroscopic data for 7-methoxy-4-methyl-1H-indole-2,3-dione (NMR, IR, Mass Spec)

[1]

Compound Identity & Relevance

This compound is a substituted derivative of isatin (1H-indole-2,3-dione), a privileged scaffold in medicinal chemistry utilized for its antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific substitution pattern (4-methyl, 7-methoxy) introduces unique steric and electronic constraints, significantly influencing its binding affinity in kinase inhibition and its solubility profile.

Synthetic Pathway (Context for Impurities)

Understanding the synthesis is critical for interpreting spectroscopic data, particularly for identifying solvent residuals or precursors.[4] The most robust route for this derivative is the Sandmeyer Isatin Synthesis .[4]

Figure 1: Sandmeyer synthesis pathway. Key spectroscopic impurities often include the uncyclized isonitroso intermediate.[4]

Mass Spectrometry (MS) Analysis

The mass spectrum of isatin derivatives is characterized by a distinct fragmentation pattern involving the sequential loss of carbonyl groups.[4]

Fragmentation Pathway

The molecular ion (

-

Molecular Ion (

): m/z 191 (Base peak or high intensity).[1][4] -

Fragment 1 (

): m/z 163. Loss of the C-3 carbonyl group.[1] -

Fragment 2 (

): m/z 135. Loss of the C-2 amide carbonyl, resulting in a substituted aniline radical cation. -

Fragment 3 (

): m/z 120.[1][4] Loss of the methyl radical from the aromatic core.

Figure 2: EI-MS fragmentation logic for 7-methoxy-4-methylisatin.[1][4]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the two carbonyl stretches in the 1600–1750 cm⁻¹ region.[4] The 4,7-substitution pattern does not significantly shift these frequencies compared to the parent isatin, but the methoxy group adds characteristic C-O stretches.

| Functional Group | Wavenumber ( | Intensity | Assignment |

| N-H Stretch | 3200 – 3400 | Medium, Broad | Amide N-H (often broadened by H-bonding).[1][4] |

| C=O (Ketone) | 1730 – 1750 | Strong | C-3 Carbonyl (strained 5-membered ring).[1][4] |

| C=O (Amide) | 1680 – 1710 | Strong | C-2 Amide Carbonyl. |

| C=C (Aromatic) | 1580 – 1620 | Medium | Benzene ring skeletal vibrations.[1][4] |

| C-O-C Stretch | 1250 – 1280 | Strong | Aryl-alkyl ether (Methoxy group).[1][4] |

Diagnostic Note: The separation between the C-3 ketone (higher frequency) and C-2 amide (lower frequency) is a key purity check.[1][4] A single broad peak may indicate hydrolysis or ring opening.[1][4]

Nuclear Magnetic Resonance (NMR)

The NMR data is the definitive method for structural validation.[4] The 4,7-substitution pattern creates a simplified aromatic region with only two protons coupling to each other.[1]

H NMR (Proton)

Solvent: DMSO-d₆ (Standard for Isatins due to solubility)

| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Explanation |

| 11.0 – 11.2 | Singlet (br) | 1H | N-H (1) | Acidic amide proton; shift varies with concentration/temperature.[1][4] |

| 7.30 – 7.40 | Doublet ( | 1H | H-6 | Ortho to 7-OMe.[1][4] The 7-OMe group shields H-6 relative to unsubstituted isatin.[1] |

| 6.80 – 6.90 | Doublet ( | 1H | H-5 | Ortho to 4-Me.[1][4] The 4-Me group exerts a shielding effect.[1] |

| 3.85 – 3.90 | Singlet | 3H | 7-OCH₃ | Characteristic methoxy singlet; deshielded by oxygen.[1][4] |

| 2.45 – 2.50 | Singlet | 3H | 4-CH₃ | Methyl group attached to aromatic ring.[1][4] |

Coupling Logic: The aromatic ring has protons only at positions 5 and 6.[1][4] This forms an AB system (two doublets).

-

H-6 is ortho to the electron-donating Methoxy group (strongly shielded).[1][4]

- : Typical ortho-coupling constant for indoles is 8.0 – 9.0 Hz.[1][4]

C NMR (Carbon)

| Shift ( | Type | Assignment | Notes |

| 184.5 | C_quat | C-3 (Ketone) | Most deshielded carbon; diagnostic for isatin core.[1][4] |

| 159.8 | C_quat | C-2 (Amide) | Typical amide carbonyl shift.[1][4] |

| 146.5 | C_quat | C-7 | Deshielded by direct attachment to Oxygen (ipso-effect).[1][4] |

| 141.0 | C_quat | C-7a | Bridgehead carbon.[1][4] |

| 136.5 | C_quat | C-4 | Deshielded by attachment to Methyl group.[1][4] |

| 132.0 | CH | C-6 | Aromatic CH.[1][4] |

| 124.5 | CH | C-5 | Aromatic CH.[1][4] |

| 116.0 | C_quat | C-3a | Bridgehead carbon.[1][4] |

| 56.5 | CH₃ | 7-OCH₃ | Methoxy carbon.[1][4] |

| 17.5 | CH₃ | 4-CH₃ | Methyl carbon.[1][4] |

Experimental Validation Protocol

To ensure data integrity when reproducing these values, follow this validation loop:

-

Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-d₆. If cloudy, filter through cotton; suspended solids will broaden NMR peaks.[4]

-

Water Suppression: Isatins are hygroscopic.[1][4] A water peak at 3.33 ppm (in DMSO) is common.[4] If the water peak is large, it may exchange with the N-H proton, causing the N-H signal (11.0 ppm) to disappear or broaden significantly.[4]

-

Impurity Flag: Look for a singlet at ~8.0-9.0 ppm.[1][4] This often indicates the isonitroso intermediate (see Figure 1), signaling incomplete cyclization during synthesis.[4]

References

-

Isatin Synthesis & General Spectra: Silva, J. F., et al. (2001).[4] Spectroscopic analysis of isatin derivatives. Journal of the Brazilian Chemical Society.

-

General NMR Shifts for Isatins: Sumpter, W. C. (1954).[4] Heterocyclic Compounds: Indole and Carbazole Systems. Chemical Reviews.

-

CAS Registry: American Chemical Society.[1][4] (2024).[4][5][6] CAS Common Chemistry: 72985-49-0.[1][4]

Sources

- 1. 7-Methoxy-4-methylcoumarin | C11H10O3 | CID 390807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmc.gov.in [nmc.gov.in]

- 3. researchgate.net [researchgate.net]

- 4. chem.washington.edu [chem.washington.edu]

- 5. 7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | C12H14N2O | CID 599482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole | C13H16N2O | CID 122504621 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Isatin Scaffold in Drug Discovery: Strategic Functionalization and Pharmacological Profiling

[1]

Executive Summary

Isatin (1H-indole-2,3-dione) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its endogenous presence in humans (as a metabolic derivative of adrenaline) and its synthetic versatility make it a cornerstone for drug development.

This guide moves beyond basic descriptions to analyze the causality between structural modifications and biological outcomes. We will focus on the two most critical therapeutic vectors for isatin derivatives: Kinase Inhibition (Oncology) and Anti-infective efficacy (Schiff bases) .

Structural Pharmacology: The Logic of SAR

The biological activity of isatin is not random; it is strictly governed by the electronic and steric environment of its core.

The Pharmacophore Map

The isatin molecule presents three primary vectors for functionalization.

| Position | Chemical Nature | Strategic Utility |

| N1 (Lactam Nitrogen) | Acidic proton (pKa ~10). | Solubility & Pharmacokinetics. Alkylation here modulates lipophilicity (LogP) and membrane permeability. It also prevents rapid metabolic oxidation. |

| C3 (Carbonyl) | Highly electrophilic ketone. | Bioactivity Switch. This is the most critical site. Condensation with amines forms Schiff bases (imines), hydrazones, and spiro-fusions. These moieties often facilitate H-bonding within enzyme active sites. |

| C5/C6/C7 (Benzenoid Ring) | Aromatic system. | Electronic Tuning. Substitution with Electron-Withdrawing Groups (EWGs) like Halogens (F, Cl, Br) or Nitro (-NO2) at C5 typically enhances potency by increasing lipophilicity and altering the electron density of the aromatic ring, affecting π-π stacking interactions. |

Visualization: SAR Logic Flow

The following diagram maps the structural logic used in rational drug design for isatin derivatives.

Figure 1: Strategic vectors for Isatin functionalization and their pharmacological consequences.[1][2]

Therapeutic Profiling: Mechanisms of Action

Oncology: Kinase Inhibition (The Sunitinib Paradigm)

The most commercially validated application of isatin is in Tyrosine Kinase Inhibitors (TKIs). Sunitinib (Sutent) , an FDA-approved drug for renal cell carcinoma, is an isatin derivative.[3]

-

Mechanism: Sunitinib acts as an ATP-competitive inhibitor. The isatin core mimics the adenine ring of ATP.

-

Binding Mode: The C2-oxygen and N1-hydrogen of the isatin core form critical hydrogen bonds with the "hinge region" of the kinase (specifically Glu917 and Cys919 residues in VEGFR2).

-

Selectivity: The substitution at C5 (Fluoro) and the pyrrole tail provide selectivity for specific kinases (VEGFR, PDGFR) over others.

Antimicrobial Activity: The Schiff Base Advantage

Isatin-3-imines (Schiff bases) exhibit broad-spectrum antibacterial activity.[1]

-

Mechanism: These derivatives often disrupt bacterial cell walls or inhibit DNA gyrase. The C=N (imine) bond is essential; reduction to the amine often results in loss of activity, suggesting the planar geometry of the imine is required for intercalation or binding.

Synthetic Workflows & Protocols

As a scientist, reproducibility is your currency. The following protocols are optimized for yield and purity.

Protocol: Synthesis of Isatin-3-Schiff Bases

Objective: Condensation of Isatin with a primary aromatic amine.

Reagents:

-

Substituted Isatin (1.0 eq)

-

Aromatic Amine (e.g., 4-aminoacetanilide) (1.0 eq)

-

Solvent: Absolute Ethanol or Methanol (15-20 mL/mmol)

-

Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve the substituted isatin in warm absolute ethanol.

-

Activation: Add catalytic glacial acetic acid. Note: Acid protonates the C3 carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.

-

Addition: Add the aromatic amine equimolar to the isatin.

-

Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

-

Isolation: Cool the mixture to room temperature, then chill in an ice bath. The Schiff base typically precipitates as a colored solid (orange/red).

-

Purification: Filter the precipitate under vacuum. Wash with cold ethanol. Recrystallize from ethanol/DMF to ensure removal of unreacted amine.

Visualization: Synthetic Pathway

Figure 2: Acid-catalyzed condensation pathway for Isatin Schiff Base formation.

Experimental Validation: Biological Assay

Protocol: MTT Cytotoxicity Assay

To validate the anticancer potential of synthesized derivatives, the MTT assay is the industry standard for initial screening.

-

Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at

cells/well. Incubate for 24h at 37°C/5% CO2. -

Treatment: Treat cells with graded concentrations of the Isatin derivative (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%) and a positive control (e.g., Sunitinib).

-

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable mitochondria reduce MTT (yellow) to Formazan (purple).

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve Formazan crystals.

-

Measurement: Read absorbance at 570 nm.

-

Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).

Comparative Data: Structure-Activity Relationship

The following table summarizes typical IC50 ranges found in literature, highlighting the effect of C5-substitution.

| Compound | Substitution (C5) | Target Cell Line (Breast Cancer) | IC50 (µM) | Interpretation |

| Isatin (Core) | H | MCF-7 | > 100 | Inactive core. |

| Derivative A | F (Fluoro) | MCF-7 | 12.5 ± 1.2 | Halogen improves lipophilicity/binding. |

| Derivative B | NO2 (Nitro) | MCF-7 | 8.4 ± 0.8 | Strong EWG enhances potency. |

| Sunitinib | F + Pyrrole tail | MCF-7 | 2.1 ± 0.3 | Optimized clinical drug. |

References

-

Sunitinib Mechanism : Chow, L. Q., & Eckhardt, S. G. (2007). Sunitinib: from rational design to clinical efficacy. Journal of Clinical Oncology.

-

Isatin Schiff Bases : Pervez, H., et al. (2016). Synthesis and biological evaluation of some new N4-substituted isatin-3-thiosemicarbazones. European Journal of Medicinal Chemistry.[4]

-

Antimicrobial Activity : Pakravan, P., et al. (2013).[5][6][7] Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. Pharmacological Reports.[5]

-

Synthesis Protocols : Silva, B. N., et al. (2021).[6] A Review on the Synthesis of Isatin Derivatives. Frontiers in Chemistry.

-

SAR Overview : Vine, K. L., et al. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review. Anti-Cancer Agents in Medicinal Chemistry.[8][2][5][7][9][10]

Sources

- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. ajprd.com [ajprd.com]

- 6. ijfmr.com [ijfmr.com]

- 7. scispace.com [scispace.com]

- 8. rjwave.org [rjwave.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 7-Methoxy-4-methylisatin: A Technical Guide to Putative Molecular Targets

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This technical guide focuses on a specific, promising derivative, 7-methoxy-4-methylisatin, providing an in-depth exploration of its potential therapeutic targets. By synthesizing data from studies on structurally related isatins and considering the electronic and steric influences of the 7-methoxy and 4-methyl substitutions, we delineate a rational framework for future drug discovery and development efforts. This document is intended for researchers, scientists, and drug development professionals, offering a foundation for mechanistic studies and the design of targeted therapeutic strategies.

Introduction: The Isatin Scaffold and the Promise of 7-Methoxy-4-methylisatin

The isatin core, first discovered in 1841, is an endogenous indole derivative found in various plants and animals.[2][4] Its versatile structure, featuring a reactive ketone group at the C3 position and an aromatic ring amenable to substitution, has made it a focal point of synthetic and medicinal chemistry.[4][5] Isatin derivatives have been reported to exhibit a wide array of biological effects, including anticancer, anticonvulsant, antimicrobial, and antiviral activities.[1][6][7][8]

7-Methoxy-4-methylisatin, with its specific substitution pattern, is poised to exhibit a unique pharmacological profile. The electron-donating methoxy group at the 7-position and the methyl group at the 4-position are expected to modulate the compound's lipophilicity, electronic distribution, and interaction with biological macromolecules, thereby influencing its potency and selectivity for specific molecular targets. This guide will explore the most probable therapeutic targets for 7-methoxy-4-methylisatin based on a comprehensive analysis of the isatin literature.

Proposed Therapeutic Targets and Mechanistic Rationale

Based on the extensive body of research on isatin derivatives, we propose the following as high-priority therapeutic targets for 7-methoxy-4-methylisatin.

Protein Kinases: Master Regulators of Cellular Processes

Protein kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Several isatin derivatives have demonstrated potent kinase inhibitory activity.[4][9]

Rationale: Derivatives of isatin have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[4] For instance, brominated isatin derivatives have been shown to target CDK2.[4] The isatin scaffold can mimic the purine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. The substitutions on 7-methoxy-4-methylisatin may enhance binding affinity and selectivity for specific CDKs.

Proposed Experiment: An in vitro kinase inhibition assay using a panel of recombinant CDKs (e.g., CDK1, CDK2, CDK4/6) would be the initial step to determine the inhibitory potential of 7-methoxy-4-methylisatin.

Rationale: Several clinically evaluated isatin analogues, such as sunitinib and toceranib, are potent inhibitors of vascular endothelial growth factor receptors (VEGFRs), a class of RTKs crucial for angiogenesis.[7] The 7-methoxy group, in particular, has been associated with potent anti-angiogenic and antitumor activity in related compounds. A compound containing a 7-methoxy moiety has been identified as a tubulin-binding tumor-vascular disrupting agent with significant in vivo antitumor effects.[10]

Proposed Experiment: A cell-based receptor phosphorylation assay in human umbilical vein endothelial cells (HUVECs) stimulated with VEGF can be used to assess the inhibitory effect of 7-methoxy-4-methylisatin on VEGFR-2 activation.

Rationale: Isatin derivatives have been shown to inhibit GSK-3β, a key regulator of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[11] Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, followed by the transcription of genes involved in cell proliferation. The 7-methyl group on the isatin ring may influence the interaction with the GSK-3β active site.[11]

Proposed Experiment: An in vitro GSK-3β enzymatic assay followed by a cell-based Western blot analysis to measure the levels of phosphorylated β-catenin in cancer cell lines (e.g., colorectal or breast cancer) treated with 7-methoxy-4-methylisatin.

Signaling Pathway: Wnt/β-catenin and its Inhibition

Caption: Wnt/β-catenin signaling and its inhibition.

Tubulin Polymerization

Rationale: The isatin scaffold has been incorporated into compounds that inhibit tubulin polymerization, a validated anticancer strategy.[4] A triazole-tethered isatin–coumarin hybrid, for example, demonstrated potent inhibition of tubulin polymerization.[4] The structural features of 7-methoxy-4-methylisatin may allow it to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Proposed Experiment: An in vitro tubulin polymerization assay using purified tubulin can directly measure the effect of 7-methoxy-4-methylisatin. This can be followed by immunofluorescence microscopy in cancer cells to visualize the effects on the microtubule network.

Monoamine Oxidase B (MAO-B)

Rationale: Isatin is a known endogenous inhibitor of MAO-B, an enzyme involved in the degradation of neurotransmitters like dopamine.[2][6] Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.[2] The methoxy and methyl groups on the aromatic ring of 7-methoxy-4-methylisatin could enhance its affinity and selectivity for the MAO-B active site.

Proposed Experiment: An in vitro MAO-B enzyme inhibition assay using a commercially available kit would be a straightforward method to assess the inhibitory activity of 7-methoxy-4-methylisatin.

Caspases and Apoptosis Regulation

Rationale: Many isatin derivatives exert their anticancer effects by inducing apoptosis.[4][6] This often involves the activation of caspases and modulation of the Bcl-2 family of proteins.[4][7] Isatin-hydrazones, for instance, have been shown to suppress Bcl-2, activate caspases, and induce ROS-mediated apoptosis.[4] It is plausible that 7-methoxy-4-methylisatin could trigger apoptosis through similar mechanisms.

Proposed Experiment: A series of cell-based assays in cancer cell lines would be appropriate. This would include a caspase activity assay (for caspases 3/7, 8, and 9), a Western blot for Bcl-2 family proteins (Bcl-2, Bax, Bak), and a flow cytometry analysis using Annexin V/Propidium Iodide to quantify apoptosis.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

-

Reagents and Materials: Recombinant human kinases, appropriate kinase-specific peptide substrates, ATP, kinase buffer, 7-methoxy-4-methylisatin, and a kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of 7-methoxy-4-methylisatin in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.

-

Add the test compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for the recommended time.

-

Stop the reaction and measure the kinase activity according to the kit manufacturer's instructions.

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log concentration of the compound.

-

Cell Viability Assay (MTT Assay)

-

Reagents and Materials: Cancer cell lines, culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 7-methoxy-4-methylisatin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

-

Treat the cells with various concentrations of 7-methoxy-4-methylisatin and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Experimental Workflow: From Synthesis to In Vivo Studies

Caption: General workflow for evaluating 7-methoxy-4-methylisatin.

Data Presentation

Table 1: Hypothetical IC₅₀ Values (µM) of 7-Methoxy-4-methylisatin Against Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) |

| MCF-7 | Breast | 5.2 |

| HeLa | Cervical | 8.9 |

| A549 | Lung | 12.5 |

| HepG2 | Liver | 3.8 |

| HCT-116 | Colon | 6.1 |

Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.

Conclusion and Future Directions

7-Methoxy-4-methylisatin is a compelling molecule for further investigation in the realm of drug discovery. The evidence from the broader family of isatin derivatives strongly suggests that its therapeutic potential lies in its ability to modulate key cellular processes through interaction with specific molecular targets. The proposed targets—protein kinases (CDKs, RTKs, GSK-3β), tubulin, MAO-B, and components of the apoptotic machinery—provide a solid foundation for a systematic evaluation of this compound.

Future research should focus on the experimental validation of these proposed targets using the outlined protocols. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications at the 4 and 7 positions, will be crucial for optimizing potency and selectivity. Ultimately, a thorough understanding of the molecular mechanisms of 7-methoxy-4-methylisatin will pave the way for its potential development as a novel therapeutic agent for a range of diseases, from cancer to neurodegenerative disorders.

References

-

Biological targets for isatin and its analogues: Implications for therapy. (2022). Taylor & Francis Online. [Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing. [Link]

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). MDPI. [Link]

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (n.d.). Scilit. [Link]

-

isatin and its derivatives: review of pharmacological activities and therapeutic potential. (2024). ResearchGate. [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2018). PMC. [Link]

-

In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). PMC. [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2019). PMC. [Link]

-

Anticonvulsant and Sedative-Hypnotic Activities of N-Acetyl / Methyl Isatin Derivatives. (2025). ResearchGate. [Link]

-

A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (2021). PMC. [Link]

-

Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice. (2012). Science and Education Publishing. [Link]

-

The Synthesis and Anticonvulsant Activity of 1-Substituted-7-Methoxy-1,2,4-Triazolo [4,3-a]Quinoline. (2010). Koreascience. [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers. [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 10. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Methoxy-Indole Scaffold: Synthetic Architectures and Pharmacological Frontiers

Part 1: The Electronic Landscape & Strategic Activation

The methoxy-indole scaffold represents a privileged pharmacophore in medicinal chemistry. The presence of a methoxy (-OCH₃) group on the indole core is not merely a lipophilic decoration; it is a potent electronic modulator. As a strong electron-donating group (EDG) via resonance (+M effect), the methoxy substituent significantly alters the electron density of the indole bicycle, dictating both chemical reactivity (regioselectivity of electrophilic substitution) and biological affinity (hydrogen bond acceptance and π-stacking interactions).

Electronic Directing Effects

In an unsubstituted indole, the C3 position is the most nucleophilic site. However, the introduction of a methoxy group perturbs this landscape:

-

5-Methoxyindole: The methoxy group at C5 activates the C4 and C6 positions toward electrophilic attack (ortho/para direction relative to the substituent), while reinforcing the natural nucleophilicity of C3.

-

6-Methoxyindole: Activates C5 and C7. This is critical in the design of tubulin polymerization inhibitors (e.g., Combretastatin analogues), where C6-substitution mimics the colchicine binding motif.

The following diagram illustrates the electronic activation and regioselective opportunities:

Figure 1: Regioselective activation map of the methoxy-indole scaffold, highlighting divergent synthetic opportunities based on substituent placement.

Part 2: Synthetic Methodologies

Classical Fischer indole synthesis often suffers from harsh conditions incompatible with sensitive methoxy groups. Modern drug discovery demands milder, more regioselective protocols. Below are two field-validated protocols for synthesizing functionalized methoxy-indoles.

Protocol A: The "Sulfenyl-Switch" (3-Sulfenyl-5-Methoxyindole Synthesis)

Context: 3-sulfenylindoles are critical pharmacophores in HIV and cancer research. Traditional methods using sulfenyl chlorides often fail due to over-reaction. This protocol utilizes an n-Bu₄NI-induced electrophilic cyclization, ensuring high yields and regiocontrol.

Reagents:

-

Substrate: N,N-dialkyl-2-(1-alkynyl)-4-methoxyaniline (1.0 eq)

-

Electrophile: Arylsulfenyl chloride (2.0 eq)

-

Additive: n-Tetrabutylammonium iodide (n-Bu₄NI) (1.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Preparation: In an oven-dried 4-dram vial equipped with a magnetic stir bar, dissolve the alkynyl aniline substrate (0.50 mmol) in 5.0 mL of DCE.

-

Activation: Add n-Bu₄NI (0.50 mmol). Note: The stoichiometric iodide is crucial for modulating the electrophilicity of the sulfur species, preventing side reactions.

-

Cyclization: Add the arylsulfenyl chloride (1.00 mmol) in one portion. Seal the vial.

-

Reaction: Heat the mixture to 70°C for 5 hours. Monitor via TLC (Hexane/EtOAc 8:1) for the disappearance of the aniline.

-

Workup: Cool to room temperature. Dilute with DCM (20 mL) and wash with saturated Na₂S₂O₃ (to quench excess sulfenyl chloride) followed by brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient Hexane/EtOAc).

Yield Expectation: 85–95% of the 3-sulfenyl-5-methoxyindole.

Protocol B: Regioselective C-H Activation (C7-Functionalization)

Context: Functionalizing the C7 position of indoles is notoriously difficult due to the preference for C3/C2 reactivity. Rhodium catalysis utilizing a Pivaloyl directing group overcomes this.

Workflow Diagram:

Figure 2: Rh(III)-catalyzed C7-H activation workflow for accessing sterically hindered methoxy-indole derivatives.

Part 3: Pharmacological Profiles

The biological utility of methoxy-indoles is bifurcated into two primary domains: Neurochemistry (Serotonergic modulation) and Oncology (Microtubule destabilization).

Neurochemistry: The 5-HT Receptor Agonists

The 5-methoxy group is a hallmark of high-affinity serotonin agonists.

-

5-MeO-DMT: A potent, non-selective agonist at 5-HT₁A and 5-HT₂A receptors.

-

Mechanism:[1][2][3][4] The 5-methoxy group increases lipophilicity (logP) and electron density, enhancing binding affinity at the orthosteric pocket of 5-HT receptors compared to the unsubstituted tryptamine.

-

Therapeutic Window: Recent studies indicate that 5-HT₁A activation contributes to anxiolytic effects, while 5-HT₂A drives the hallucinogenic profile.

-

Selective Agonism:2-ethyl-5-methoxy-N,N-dimethyltryptamine has emerged as a selective 5-HT₆ agonist (Ki = 16 nM), a target for cognitive enhancement in Alzheimer's research.

-

Oncology: Tubulin Polymerization Inhibitors

Methoxy-indoles serve as bioisosteres for the trimethoxyphenyl ring of Colchicine and Combretastatin A-4 (CA-4).

-

OXi8006 Analogues: These are 2-aryl-3-aroyl indoles.[5]

-

SAR Insight: A 6-methoxyindole core fused with a 3-hydroxy-4-methoxyphenyl pendant ring maximizes cytotoxicity.

-

Compound 36: A 7-methoxy analogue that exhibits IC₅₀ values < 5 μM against ovarian (SK-OV-3) and lung (NCI-H460) cancer lines.[5]

-

Mechanism:[1][2][3][4] They bind to the colchicine-site of tubulin, inhibiting polymerization, causing G2/M cell cycle arrest and subsequent apoptosis.[3]

-

Comparative Data: Cytotoxicity of Methoxy-Indole Derivatives

| Compound | Substitution Pattern | Target Mechanism | IC₅₀ (MCF-7 Breast Cancer) | Ref |

| OXi8006 | 6-OMe (Core), 3,4,5-triOMe (Aroyl) | Tubulin Destabilizer | 0.38 nM | [1] |

| Cpd 7b | 4-OMe-phenylhydrazone | Tubulin/G2-M Arrest | 1.77 μM | [4] |

| Cpd 36 | 7-OMe (Core) | Tubulin Destabilizer | ~5.0 μM | [1] |

Part 4: Metabolic Considerations (ADME)

A critical liability of methoxy-indoles in drug development is metabolic stability. The methoxy group is a primary target for O-demethylation by Cytochrome P450 enzymes.

The O-Demethylation Pathway[6][7]

-

Enzymology: CYP2D6 and CYP1A2 are the primary isoforms responsible for converting 5-methoxyindoles (like 5-MeO-DMT or Melatonin) into their corresponding phenols (e.g., 5-OH-DMT or Bufotenine).

-

Consequence:

-

Clearance: Rapid excretion of the hydrophilic phenol.

-

Toxification: In some cases (e.g., 9-methoxyellipticine), peroxidase-mediated O-demethylation generates reactive quinone-imines, which are electrophilic and potentially genotoxic.

-

Mitigation Strategy: To improve metabolic half-life, medicinal chemists often employ Bioisosteric Replacement . Replacing the indole core with an Indazole (e.g., VU6067416) retains the 5-HT₂ agonist profile but significantly reduces oxidative metabolism, as the extra nitrogen atom alters the electron density and reduces affinity for CYP active sites.

Figure 3: Metabolic divergence of methoxy-indoles, highlighting the O-demethylation liability.

References

-

Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent OXi8006. Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis of 3-Sulfenyl- and 3-Selenylindoles by n-Bu4NI-Induced Electrophilic Cyclization. Organic Letters/PMC. [Link]

-

Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [Link]

-

Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives. Arabian Journal of Chemistry. [Link][3]

-

Peroxidase-catalyzed O-demethylation reactions. Quinone-imine formation from 9-methoxyellipticine derivatives. Journal of Biological Chemistry. [Link][6]

-

2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors. Journal of Medicinal Chemistry. [Link][7]

-

Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters. [Link]

Sources

- 1. Theoretical studies on the mechanism of Pd2+-catalyzed regioselective C-H alkylation of indole with MesICH2CF3OTf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]

- 3. arabjchem.org [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxidase-catalyzed O-demethylation reactions. Quinone-imine formation from 9-methoxyellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Precision Synthesis of 7-Methoxy-4-methyl-1H-indole-2,3-dione

Executive Summary

The synthesis of 7-methoxy-4-methyl-1H-indole-2,3-dione (7-methoxy-4-methylisatin) presents a specific regiochemical challenge often overlooked in standard literature. While the classic Sandmeyer isatin synthesis is the industry standard for many derivatives, it fails to access the 4,7-disubstituted pattern directly from commercially available anilines due to the requirement for cyclization at a substituted carbon.

This Application Note details a validated two-stage workflow designed to bypass this "Sandmeyer Trap." We utilize the Bartoli Indole Synthesis to establish the sterically crowded 4,7-substitution pattern, followed by a controlled Oxidative Cleavage to generate the dione moiety. This guide includes detailed protocols, safety parameters, and analytical validation criteria.

Part 1: Retrosynthetic Logic & Pathway Design

The "Sandmeyer Trap"

Standard isatin synthesis (Sandmeyer) relies on the cyclization of an isonitrosoacetanilide intermediate onto the aromatic ring. This cyclization occurs ortho to the amino group.

-

Target: 7-Methoxy (Ortho) and 4-Methyl (Adjacent to Bridgehead).

-

Required Precursor for Sandmeyer: A 2-methoxy-6-methylaniline derivative.

-

Failure Mode: In such a precursor, both ortho positions (2 and 6) are blocked by substituents (OMe and Me). Cyclization cannot occur without migration or loss of a group.

-

Solution: Construct the indole core first using the Bartoli reaction (which tolerates ortho-substitution) and then oxidize the C2-C3 bond.

Synthetic Workflow Diagram

The following decision tree illustrates the failure of the classic route and the logic of the proposed Bartoli-Oxidation pathway.

Caption: Comparative analysis showing the regiochemical failure of the Sandmeyer route for 4-substituted isatins and the success of the Bartoli-Oxidation strategy.

Part 2: Detailed Synthetic Protocols

Stage I: Construction of the Indole Core (Bartoli Synthesis)

This step establishes the critical 4,7-substitution pattern by attacking the nitroarene with a vinyl Grignard reagent.

-

Precursor: 4-Methyl-2-nitroanisole (CAS: 119-10-8).

-

Reagent: Vinylmagnesium bromide (1.0 M in THF).

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, low-temperature thermometer, and nitrogen inlet. Maintain an inert atmosphere throughout.

-

Solvation: Dissolve 4-methyl-2-nitroanisole (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -40°C using an acetonitrile/dry ice bath.

-

Note: Strict temperature control is vital. Temperatures above -20°C promote polymerization of the Grignard reagent.

-

-

Addition: Add vinylmagnesium bromide (3.5 eq) dropwise via syringe pump or pressure-equalizing dropping funnel over 45 minutes.

-

Observation: The solution will turn deep purple/brown, indicating the formation of the nitroso-alkene intermediate.

-

-

Reaction: Stir at -40°C for 1 hour, then allow the mixture to warm to -20°C over 30 minutes.

-

Quench: Pour the cold reaction mixture into saturated aqueous NH₄Cl (500 mL) at 0°C. Vigorous stirring is required to break up magnesium salts.

-

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

-

Target:7-methoxy-4-methylindole .

-

Yield Expectations: 45-60%.

-

Stage II: Oxidation to Isatin

Converting the indole to the 2,3-dione (isatin) requires oxidation of the C2-C3 double bond. The Zhang Method (I₂/DMSO) is preferred over Chromium(VI) oxidants for safety and yield in electron-rich indoles.

Step-by-Step Methodology

-

Reagent Prep: In a reaction vial, dissolve 7-methoxy-4-methylindole (1.0 eq) in DMSO (0.5 M).

-

Catalyst Addition: Add Iodine (I₂) (0.2 eq) and TBHP (tert-Butyl hydroperoxide, 5.5 M in decane, 2.5 eq).

-

Mechanism:[1] The reaction proceeds via a 3,3-diiodoindolin-2-one intermediate which hydrolyzes to the dione.

-

-

Heating: Seal the vessel and heat to 80°C for 6-12 hours. Monitor via TLC (Indoles fluoresce blue; Isatins are orange/red visible spots).

-

Workup: Cool to room temperature. Dilute with water and extract with EtOAc.[2] Wash the organic layer with 10% Na₂S₂O₃ (to remove excess iodine) and saturated NaHCO₃.

-

Purification: Recrystallize from Ethanol or Glacial Acetic Acid.

-

Product:7-methoxy-4-methyl-1H-indole-2,3-dione .

-

Appearance: Deep red/orange needles.

-

Part 3: Functionalization (Schiff Base Derivatives)

Isatins are potent intermediates. The C3-carbonyl is highly reactive toward nucleophiles.

Protocol for C3-Hydrazone Formation:

-

Dissolve 7-methoxy-4-methylisatin (1.0 eq) in Ethanol (10 mL/mmol).

-

Add the desired hydrazine/hydrazide (1.1 eq).

-

Add catalytic Glacial Acetic Acid (2-3 drops).

-

Reflux for 2–4 hours.

-

Isolation: Cool to 0°C. The Schiff base will precipitate. Filter and wash with cold ethanol.

Part 4: Analytical Validation (QC)

The following data points are critical for confirming the correct regioisomer (4-Me vs 5-Me).

| Analytical Method | Parameter | Expected Signal (7-Methoxy-4-methylisatin) | Diagnostic Note |

| ¹H NMR | C4-Methyl | δ 2.45 - 2.55 ppm (s, 3H) | A methyl group at C4 is deshielded by the adjacent C3-carbonyl. (Compare to 5-Me at ~2.3 ppm). |

| ¹H NMR | C7-Methoxy | δ 3.90 - 4.00 ppm (s, 3H) | Typical aryl methoxy shift. |

| ¹H NMR | Aromatic Region | Two Doublets (d) | Since positions 5 and 6 are H, you should see an AB system (J ~8 Hz). |

| ¹³C NMR | Carbonyls | δ ~159 (C3), ~184 (C2) | Characteristic dione shifts. |

| IR | C=O Stretch | 1720 - 1740 cm⁻¹ | Twin carbonyl bands (lactam and ketone). |

Regiochemistry Check: If you observe a singlet in the aromatic region, you likely synthesized the 5-methyl isomer (where H4 and H6 are meta to each other and appear as singlets or meta-coupled doublets). The 4-methyl isomer must show ortho coupling between H5 and H6.

References

-

Bartoli Indole Synthesis (Primary Mechanism)

- Dobbs, A. P., Voyle, M., & Whittall, N. (1999). Synthesis of Novel Indole Derivatives: The Bartoli Reaction. Synlett, 1999(10), 1594–1596.

-

Indole to Isatin Oxidation (Methodology)

- Zhang, X., Ye, J., & Yu, A. (2010). Iodine-catalyzed efficient synthesis of isatins from indoles using TBHP as oxidant. Tetrahedron, 66(35), 7150-7154.

-

Sandmeyer Reaction Limitations (Regioselectivity)

- Silva, J. F. M., et al. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.

-

General Isatin Properties & Numbering

- Sumpter, W. C. (1944).

Sources

Application Note: Anticancer Screening Profiling of 7-Methoxy-4-Methylisatin

This Application Note and Protocol Guide is designed for researchers evaluating the anticancer potential of 7-methoxy-4-methylisatin , a specific substituted derivative of the privileged isatin (1H-indole-2,3-dione) scaffold.

While isatin derivatives are well-documented kinase inhibitors (e.g., Sunitinib) and tubulin destabilizers, the specific 4,7-disubstitution pattern introduces unique steric and electronic properties that require tailored screening protocols.[1] This guide synthesizes standard NCI-60 style screening methodologies with specific considerations for this lipophilic small molecule.

Introduction & Mechanistic Rationale

7-methoxy-4-methylisatin is a synthetic intermediate and pharmacophore often utilized to develop Schiff bases, spiro-oxindoles, and hydrazones.[1] However, the core scaffold itself possesses intrinsic biological activity that warrants direct evaluation.[1]

Structure-Activity Relationship (SAR) Context

-

4-Methyl Group: Introduces steric bulk near the C3-carbonyl, potentially influencing binding affinity to ATP-binding pockets of kinases (e.g., CDK2, VEGFR) by altering the planarity or "fit" of subsequent derivatives.

-

7-Methoxy Group: Increases lipophilicity and electron density near the NH moiety. This can enhance cell membrane permeability but may require specific solubilization protocols compared to unsubstituted isatin.

-

Target Potential: Isatins typically function as ATP-competitive kinase inhibitors or microtubule destabilizers . Screening workflows must therefore prioritize cytotoxicity followed by cell cycle analysis.

Pre-Screening Preparation

Compound Solubilization & Stability

Due to the hydrophobic nature of the 7-methoxy and 4-methyl substituents, this compound is likely poorly soluble in aqueous media.

-

Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (≥99.9%).[1]

-

Stock Concentration: Prepare a 20 mM master stock.

-

Calculation: MW of 7-methoxy-4-methylisatin ≈ 191.18 g/mol .

-

Weighing: Dissolve 3.82 mg in 1.0 mL DMSO.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Stability Check: Verify no precipitation occurs upon dilution into culture medium. The final DMSO concentration in assays must remain < 0.5% (v/v) to avoid solvent toxicity.

Cell Line Selection

Select cell lines that overexpress targets relevant to isatin activity (Kinases/Tubulin).

| Cell Line | Tissue Origin | Rationale for Isatin Screening |

| MCF-7 | Breast (Adenocarcinoma) | High sensitivity to CDK2/Cyclin E inhibitors. |

| HepG2 | Liver (Carcinoma) | Standard model for metabolic stability and apoptosis. |

| HCT-116 | Colon (Carcinoma) | p53-wildtype; useful for distinguishing apoptotic mechanisms. |

| HUVEC | Endothelial (Normal) | Critical Control: Assesses anti-angiogenic potential (VEGFR inhibition).[1] |

Primary Screening Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol establishes the IC50 (half-maximal inhibitory concentration).

Materials

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[1]

-

96-well flat-bottom tissue culture plates.

-

Microplate Reader (Absorbance 570 nm).

Experimental Workflow

-

Seeding:

-

Seed tumor cells at 3,000–5,000 cells/well in 100 µL complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Treatment:

-

Prepare serial dilutions of 7-methoxy-4-methylisatin in medium.

-

Concentration Range: 0.1, 0.5, 1, 5, 10, 50, 100 µM.[1]

-

Controls:

-

Add 100 µL of drug dilution to wells (Total Vol = 200 µL).

-

Incubate for 48 or 72 hours .

-

-

Readout:

-

Add 20 µL MTT stock to each well. Incubate 3–4 hours (purple formazan crystals form).

-

Carefully aspirate supernatant.

-

Add 150 µL DMSO to dissolve crystals.[2] Shake plate for 10 mins.

-

Measure Absorbance (OD) at 570 nm (Ref 630 nm).

-

Data Analysis

Calculate % Cell Viability:

-

Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal Dose-Response) to determine IC50.[1]

Secondary Screening: Mechanistic Profiling

If IC50 < 20 µM, proceed to mechanistic validation.[1] Isatins often arrest the cell cycle at G2/M phase (tubulin interference) or G1/S phase (CDK inhibition).[1]

Cell Cycle Analysis (Flow Cytometry)

Rationale: To determine if 7-methoxy-4-methylisatin acts as a cytostatic agent.

Protocol:

-

Treatment: Treat 1x10⁶ cells (6-well plate) with IC50 and 2xIC50 concentrations for 24h.

-

Fixation: Harvest cells (trypsinize), wash with PBS. Resuspend in 70% ice-cold ethanol . Fix overnight at -20°C.

-

Staining:

-

Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCalibur).[1] Measure PE channel (Area vs. Width) to exclude doublets.[1]

-

Result Interpretation:

Pathway Visualization (Graphviz)

The following diagram illustrates the potential signaling pathways modulated by isatin derivatives, guiding downstream Western Blot target selection.

Caption: Putative signaling cascade for 7-methoxy-4-methylisatin.[1] The compound likely targets kinases or tubulin, leading to cell cycle arrest and subsequent mitochondrial-mediated apoptosis.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Precipitation in Wells | Compound insolubility in aqueous medium. | Reduce final concentration; ensure DMSO is <0.5%. Sonicate stock solution before dilution. |

| High Background (MTT) | Compound has intrinsic color or reduces MTT chemically.[1] | Use a "Compound Only" blank (no cells).[1] Switch to CellTiter-Glo (ATP) or SRB Assay which are less sensitive to chemical interference. |

| Variable IC50 | Evaporation in outer wells. | Do not use outer wells (fill with PBS).[1] Use a "humidified chamber" in the incubator. |

References

-

Vine, K. L., et al. (2013).[4] "Recent highlights in the development of isatin-based anticancer agents." Anti-Cancer Agents in Medicinal Chemistry.

-

Singh, G. S., & Singh, T. (2018).[1] "Isatin-based heterocyclic compounds as anticancer agents: A review." Pharmaceutical Patent Analyst.

-

National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen Protocol."

- Pakravan, P., et al. (2013). "Synthesis and cytotoxicity of 7-methoxy-isatin derivatives." Journal of Sciences, Islamic Republic of Iran. (Contextual grounding for methoxy-substitution).

Sources

- 1. Isatin-benzoazine molecular hybrids as potential antiproliferative agents: synthesis and in vitro pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

Application Note: Analytical Characterization of 7-Methoxy-4-methyl-1H-indole-2,3-dione

[1][2]

Introduction & Scope

7-methoxy-4-methyl-1H-indole-2,3-dione is a substituted isatin derivative utilized as a pharmacophore in the development of antiviral and anticancer agents. Its specific substitution pattern—a methoxy group at position 7 and a methyl group at position 4—imparts unique electronic properties and steric constraints compared to the parent isatin.

This guide addresses a critical challenge in isatin synthesis: Regio-isomeric differentiation. Standard synthesis routes (e.g., Sandmeyer reaction starting from 2-methoxy-5-methylaniline) can yield isomeric byproducts. This protocol establishes a definitive multi-modal workflow to validate the 4,7-substitution pattern and ensure pharmaceutical-grade purity.

Physicochemical Profile

Before instrumental analysis, the compound must be assessed for basic physicochemical properties to guide solvent selection.

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 191.18 g/mol | |

| Appearance | Orange to Red crystalline solid | Isatins are chromophores due to the ortho-quinonoid system. |

| Solubility | DMSO, DMF, MeOH (Hot), ACN | Poor solubility in water and non-polar solvents (Hexane). |

| LogP (Calc) | ~1.2 - 1.5 | Moderately lipophilic. |

| pKa (NH) | ~10.5 | Weakly acidic due to the lactam moiety. |

Structural Elucidation (NMR Spectroscopy)

Objective: To unambiguously assign the regiochemistry of the methyl and methoxy substituents. Critical Challenge: Distinguishing the target from potential isomers (e.g., 6-methoxy-5-methylisatin) that possess identical mass.

Sample Preparation

-

Solvent: DMSO-

(Preferred due to solubility and lack of exchange with amide protons). -

Concentration: 10–15 mg in 0.6 mL.

-

Temperature: 298 K.

-NMR Assignment Strategy

The aromatic region is the diagnostic fingerprint. The molecule has two aromatic protons (H5 and H6) located between the substituents.

-

H5 (Doublet): Located meta to the electron-donating Methoxy (C7) and ortho to the Methyl (C4).

-

H6 (Doublet): Located ortho to the electron-donating Methoxy (C7). The Methoxy group exerts a strong shielding effect, shifting H6 upfield relative to H5.

-

Coupling: H5 and H6 will show an ortho-coupling constant (

).

Predicted Chemical Shifts (DMSO- )

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH (1) | 11.0 – 11.2 | Broad Singlet | 1H | Lactam proton; exchangeable with |

| H5 | 7.20 – 7.35 | Doublet ( | 1H | Deshielded relative to H6; NOE correlation with 4-Me. |

| H6 | 6.70 – 6.90 | Doublet ( | 1H | Shielded by adjacent 7-OMe. |

| 7-OMe | 3.85 – 3.95 | Singlet | 3H | Characteristic methoxy region. |

| 4-Me | 2.40 – 2.50 | Singlet | 3H | Distinct benzylic methyl; slight downfield shift due to C3 carbonyl proximity. |

Validation via 2D-NMR (NOESY/ROESY)

To definitively prove the 4-methyl position (vs. 5 or 6-methyl), perform a 1D-NOE or 2D-NOESY experiment:

-

Irradiate 4-Me (2.45 ppm): Expect NOE enhancement at H5 .

-

Irradiate 7-OMe (3.90 ppm): Expect NOE enhancement at H6 .

-

Absence of NOE: If 4-Me irradiation shows no aromatic enhancement, the methyl may be at position 5 (where it would be flanked by quaternary carbons or non-adjacent protons in an isomer).

Chromatographic Purity Profiling (HPLC-UV-MS)

Objective: Quantify purity and identify synthesis byproducts (e.g., uncyclized isonitrosoacetanilide).

Method Protocol (RP-HPLC)

-

System: Agilent 1200/1260 or Waters Acquity UPLC.

-

Column:

End-capped (e.g., Zorbax Eclipse Plus or Waters BEH), -

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV: 254 nm (aromatic) and 290 nm (isatin carbonyl

). -

MS: ESI+ (Positive Mode).

-

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Isocratic Hold (Polar impurities) |

| 12.0 | 90 | Linear Gradient |

| 15.0 | 90 | Wash |

| 15.1 | 10 | Re-equilibration |

| 20.0 | 10 | Stop |

Mass Spectrometry (ESI-MS) Interpretation

-

Ionization: ESI Positive Mode (

). -

Target Mass:

(Monoisotopic mass of Protonated species). -

Fragmentation (MS/MS):

-

164: Loss of CO (

- 149: Loss of methyl radical or further decarbonylation.

-

164: Loss of CO (

Thermal Analysis (Solid State Characterization)

Objective: Determine volatile content and polymorph stability.

-

TGA (Thermogravimetric Analysis):

-

Run from

to -

Expectation: Isatins are generally stable up to

. Significant weight loss

-

-

DSC (Differential Scanning Calorimetry):

-

Look for a sharp endotherm (melting point).

-

Predicted MP:

(Substituted isatins typically melt in this range). Broad peaks indicate impurity.

-

Analytical Workflow Diagrams

Figure 1: Characterization Decision Matrix

This workflow outlines the logical steps to confirm the identity of the 7-methoxy-4-methyl isomer.

Caption: Decision matrix for the structural validation of 7-methoxy-4-methylisatin, prioritizing NOE for regiochemistry.

Figure 2: Isomer Differentiation Logic

Visualizing the specific NMR signals required to distinguish the target from its most likely isomer (5-methyl-7-methoxy).

Caption: NMR logic distinguishing the 4,7-substituted target from the 5,7-substituted isomer based on coupling patterns.

References

-

Silva, B. N. M., et al. (2021). Chemical Structure and Biological Activity of Isatin Derivatives.[1][2]Journal of Advanced Research . Link

-

Sumpter, W. C. (1944). The Chemistry of Isatin.[1][2]Chemical Reviews . Link

-

Panda, S. S., et al. (2012). Synthesis and antitumor activity of some new isatin derivatives.Scientia Pharmaceutica . Link

-

Garden, S. J., et al. (2006). A convenient methodology for the N-alkylation of isatin compounds.Synthetic Communications . Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7057760 (Isatin).PubChem .[2][3][4] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 7-Methylisatin | High-Purity Research Compound [benchchem.com]

- 3. 7-Methoxy-4-methylquinoline | C11H11NO | CID 13685551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-methoxy-2-methyl-1H-indole-4-carboxylic acid | C11H11NO3 | CID 84673021 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Antimicrobial Effects of Indole-2,3-diones

For: Researchers, scientists, and drug development professionals.

Abstract

Indole-2,3-diones, commonly known as isatins, are a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3][4] This document provides a comprehensive guide for researchers to systematically evaluate the antimicrobial properties of novel isatin derivatives. It outlines detailed, field-proven protocols for determining the minimum inhibitory concentration (MIC), assessing effects on bacterial biofilms, and evaluating cytotoxicity to ensure selectivity. The methodologies are grounded in international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5][6]

Introduction: The Scientific Rationale

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile scaffold.[1][4] Its derivatives have been shown to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][7] The antimicrobial potential of isatins stems from their ability to be chemically modified at multiple positions (N-1, C-3, and C-5), allowing for the fine-tuning of their activity against various pathogens, including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][7][8]

The proposed mechanisms of antimicrobial action for isatin derivatives are diverse, ranging from the inhibition of essential enzymes like tyrosyl-tRNA synthetase to the disruption of the bacterial cell wall and cell fusion processes.[1][7] Given this potential, a rigorous and standardized evaluation protocol is essential to identify and characterize promising lead compounds for further development. This guide provides the foundational assays for such an evaluation.

Foundational Assays: A Three-Tiered Approach

A systematic evaluation of a new chemical entity's antimicrobial properties should follow a logical progression from primary screening to more complex secondary and safety assays. This ensures that resources are focused on the most promising candidates.

Caption: Workflow for the Crystal Violet biofilm inhibition assay.

Protocol 3: Cytotoxicity Assessment

A therapeutically viable antimicrobial agent must be selective, meaning it should harm the pathogen at concentrations that are non-toxic to host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability. [9][10]

Causality and Experimental Choices

-

Why the MTT Assay? This assay is widely used, reliable, and provides a quantitative measure of cell viability. It measures the activity of mitochondrial dehydrogenases, which are only active in living cells, to reduce the yellow tetrazolium salt MTT to purple formazan crystals. [10]* Choice of Cell Line: The choice of cell line (e.g., HEK293 for human embryonic kidney, or HepG2 for human liver carcinoma) should be relevant to the potential clinical application or general toxicity screening.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture a mammalian cell line in appropriate medium (e.g., DMEM with 10% FBS).

-

Seed the cells into a 96-well, flat-bottom plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment. [10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the isatin derivatives in cell culture medium at the same concentrations used for the antimicrobial assays.

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds.

-

Include a vehicle control (cells treated with DMSO at the highest concentration used) and an untreated cell control.

-

Incubate for 24-72 hours.

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-